Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester
Description
Significance of Thioesters and Related Functional Groups in Contemporary Organic Synthesis
Thioesters are sulfur analogs of esters and are recognized as important intermediates in numerous biosynthetic pathways, including fatty acid metabolism. researchgate.net In organic synthesis, thioesters are valued for their enhanced reactivity compared to their oxygen-containing counterparts. The carbon-sulfur bond in a thioester is weaker and more susceptible to nucleophilic attack than the carbon-oxygen bond in an ester, making thioesters excellent acylating agents. researchgate.net This heightened reactivity is harnessed in a variety of synthetic transformations, including the formation of amides, esters, and ketones.
Hydroxyalkyl thioethers, on the other hand, are characterized by the presence of a hydroxyl group and a thioether linkage. The sulfur atom in a thioether is a soft nucleophile, readily participating in alkylation reactions to form sulfonium (B1226848) salts. The hydroxyl group can undergo a wide range of reactions typical of alcohols, such as oxidation, esterification, and etherification. The bifunctional nature of hydroxyalkyl thioethers makes them valuable building blocks in the synthesis of more complex molecules and polymers.
Structural Context and Relationship to Other Acetic Acid Esters and Thioethers in Chemical Literature
Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester can be considered a derivative of several fundamental organic compounds. It is an ester of acetic acid, a ubiquitous and fundamental carboxylic acid. nih.gov It is also a derivative of 2-mercaptoethanol (B42355), an important industrial chemical and reducing agent in biological applications. wikipedia.org Furthermore, it can be viewed as a functionalized version of ethyl thioglycolate, a compound used in the production of pharmaceuticals and other fine chemicals. miamioh.edu
The structure of the target compound is closely related to other bifunctional thioethers and thioesters. Its reactivity and spectroscopic properties can be inferred from compounds containing similar functional groups. For instance, the chemistry of the thioether linkage is comparable to that of simple dialkyl sulfides, which are known to undergo oxidation to sulfoxides and sulfones. The ester group's reactivity, particularly towards hydrolysis, is analogous to that of other ethyl esters. chemguide.co.uklibretexts.org The presence of the primary hydroxyl group introduces reactivity similar to that of ethylene (B1197577) glycol and other simple alcohols.
Synthesis and Reactions
While specific, detailed research findings on the synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be logically deduced from established principles of organic chemistry. Two primary retrosynthetic disconnections suggest plausible and efficient synthetic routes.
Plausible Synthetic Pathways
One logical approach involves the nucleophilic substitution of a halide by a thiol. Specifically, the reaction between 2-mercaptoethanol and ethyl chloroacetate (B1199739) in the presence of a base would yield the desired product. The basic conditions would deprotonate the thiol of 2-mercaptoethanol to form a thiolate, which would then act as a potent nucleophile to displace the chloride from ethyl chloroacetate. wikipedia.org
Another viable synthetic strategy is the ring-opening of an epoxide with a thiol. The reaction of ethyl thioglycolate with ethylene oxide, typically catalyzed by a base, would also be expected to produce this compound. The thiolate of ethyl thioglycolate would attack one of the carbon atoms of the ethylene oxide ring, leading to the formation of the β-hydroxyethyl thioether linkage. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2-Mercaptoethanol | Ethyl Chloroacetate | Base (e.g., NaH, K2CO3) | This compound |
| Ethyl Thioglycolate | Ethylene Oxide | Base (e.g., Et3N) | This compound |
Potential Chemical Transformations
The trifunctional nature of this compound allows for a variety of chemical reactions, targeting each of the functional groups.
Oxidation of the Thioether: The sulfur atom of the thioether is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide, would likely yield the corresponding sulfoxide (B87167). Stronger oxidizing agents could further oxidize the sulfur to a sulfone.
Reactions of the Hydroxyl Group: The primary alcohol functionality can undergo esterification with carboxylic acids or acyl chlorides to form a new ester linkage. It can also be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, [(2-hydroxyethyl)thio]acetic acid. chemguide.co.uklibretexts.org Basic hydrolysis, or saponification, would initially produce the carboxylate salt. prexams.com
Spectroscopic and Physical Properties
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The ethyl group of the ester would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The methylene protons adjacent to the sulfur and the carbonyl group would likely appear as a singlet. The two methylene groups of the hydroxyethyl (B10761427) moiety would each give a triplet, and the hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ester) | ~1.2 | Triplet |
| CH₂ (ester) | ~4.1 | Quartet |
| S-CH₂-C=O | ~3.3 | Singlet |
| S-CH₂-CH₂-OH | ~2.8 | Triplet |
| S-CH₂-CH₂-OH | ~3.7 | Triplet |
| OH | Variable | Broad Singlet |
¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester would have the largest chemical shift.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~170 |
| O-CH₂ (ester) | ~61 |
| S-CH₂-C=O | ~35 |
| S-CH₂-CH₂-OH | ~36 |
| S-CH₂-CH₂-OH | ~60 |
| CH₃ (ester) | ~14 |
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the alcohol, the C=O stretch of the ester, and the C-O stretch of the ester. The C-S stretching vibration is typically weak and may be difficult to observe.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3500-3200 (broad) |
| C-H (alkane) | 3000-2850 |
| C=O (ester) | 1750-1735 |
| C-O (ester) | 1300-1000 |
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak at m/z 164. Key fragmentation patterns would likely involve the loss of the ethoxy group from the ester, cleavage of the C-S bonds, and fragmentation of the hydroxyethyl side chain.
Physical Properties
Based on its structure, this compound is predicted to be a colorless to pale yellow liquid with a relatively high boiling point due to the presence of the polar hydroxyl and ester groups, which allow for hydrogen bonding and dipole-dipole interactions. It is expected to be soluble in polar organic solvents.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-hydroxyethylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-2-9-6(8)5-10-4-3-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKODLRYDWUCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452486 | |
| Record name | Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35562-81-3 | |
| Record name | Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Kinetic Studies of Acetic Acid, 2 Hydroxyethyl Thio , Ethyl Ester
Fundamental Mechanisms of Esterification and Thioester Formation
The formation of "Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester" involves the creation of both an ester and a thioether linkage. The core reaction for generating the ester and the related thioester functionalities is nucleophilic acyl substitution.
Nucleophilic Acyl Substitution Pathways (e.g., concerted and stepwise mechanisms)
Nucleophilic acyl substitution is a fundamental reaction class for interconverting carboxylic acid derivatives. masterorganicchemistry.comquora.com This process is not a single-step SN2 reaction; instead, it typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comopenstax.org
The generally accepted pathway is a stepwise mechanism :
Nucleophilic Addition: The reaction begins with the attack of a nucleophile (like an alcohol for esterification or a thiol for thioesterification) on the electrophilic carbonyl carbon of a carboxylic acid or its derivative. openstax.orglibretexts.org This initial attack breaks the carbonyl π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.combyjus.com
A concerted mechanism , where the nucleophile attacks and the leaving group departs simultaneously, is generally not favored for these reactions. The formation of the stable tetrahedral intermediate is the more common pathway. researchgate.net For the synthesis of thioesters, a less stable carboxylic acid derivative, such as an acid anhydride (B1165640), can be converted into the more stable thioester through this addition-elimination mechanism. youtube.com
Role of Acid Catalysis in Ester and Thioester Synthesis
Both esterification and thioester synthesis are often slow under neutral conditions and are typically accelerated by the presence of an acid catalyst. byjus.comorganic-chemistry.org This process, particularly for esters, is known as Fischer esterification. chemistrysteps.commasterorganicchemistry.com
The role of the acid catalyst is crucial:
Activation of the Carbonyl Group: The acid (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen atom. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like an alcohol or a thiol. chemistrysteps.comorganic-chemistry.org
Formation of a Better Leaving Group: In the tetrahedral intermediate, proton transfers can occur. masterorganicchemistry.com One of the hydroxyl groups can be protonated to form -OH₂⁺, which is an excellent leaving group (water). organic-chemistry.orgmasterorganicchemistry.com
Reversibility: All steps in Fischer esterification are reversible. chemistrysteps.commasterorganicchemistry.com The reaction is an equilibrium between the reactants (carboxylic acid and alcohol/thiol) and the products (ester/thioester and water). masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the product side, an excess of one reactant (usually the alcohol) is used, or a product (usually water) is removed from the reaction mixture as it forms. chemistrysteps.combyjus.com
Kinetic Investigations of Thioesterification Reactions
The rate at which thioesterification occurs is influenced by several factors, including the structure of the reactants and the physical conditions of the reaction.
Influence of Reactant Structure on Reaction Rates
The structure of both the carboxylic acid and the thiol plays a significant role in determining the reaction rate. Generally, the reactivity is governed by steric and electronic effects.
Steric Hindrance: Bulky groups on either the carboxylic acid or the thiol can hinder the approach of the nucleophile to the carbonyl carbon, slowing down the reaction.
Electronic Effects: Electron-withdrawing groups on the carboxylic acid can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity. The acidity of the thiol is also a key factor; more acidic thiols have more nucleophilic thiolate conjugate bases, which can increase the reaction rate in certain conditions. harvard.edu
| Carboxylic Acid | Thiol | Relative Rate | Primary Influencing Factor |
|---|---|---|---|
| Formic Acid | Methanethiol | 100 | Minimal steric hindrance |
| Acetic Acid | Methanethiol | 85 | Slight increase in steric hindrance |
| Pivalic Acid | Methanethiol | 10 | Significant steric hindrance from t-butyl group |
| Acetic Acid | Ethanethiol | 80 | Slight increase in thiol steric hindrance |
| Acetic Acid | tert-Butylthiol | 15 | Significant steric hindrance from t-butyl thiol |
Temperature and Pressure Effects on Reaction Kinetics
Temperature and pressure are critical parameters that affect the kinetics of chemical reactions.
Temperature: Increasing the temperature generally increases the rate of thioesterification. researchgate.net This relationship is described by the Arrhenius equation, which states that the rate constant of a reaction increases exponentially with temperature. A higher temperature provides the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the likelihood of overcoming the activation energy barrier. nih.gov
Pressure: For liquid-phase reactions like thioesterification, the effect of pressure on reaction rates is typically less pronounced than the effect of temperature. researchgate.net An increase in pressure can slightly increase the reaction rate if the volume of the transition state is smaller than the volume of the reactants. However, in many synthetic organic reactions conducted at or near atmospheric pressure, pressure effects are often considered negligible. rsc.org
| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|
| 25 | 0.005 |
| 50 | 0.020 |
| 75 | 0.075 |
| 100 | 0.250 |
Degradation and Hydrolysis Mechanisms of Thioesters in Chemical Systems
Thioesters can undergo degradation through hydrolysis, which is the cleavage of the thioester bond by reaction with water. wikipedia.org This reaction is essentially the reverse of thioesterification and results in a carboxylic acid and a thiol. pearson.com Thioesters are generally more susceptible to hydrolysis than their oxygen ester counterparts. researchgate.net
The hydrolysis of thioesters can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the thioester is protonated, which activates the carbonyl carbon for nucleophilic attack by water. pearson.com A tetrahedral intermediate is formed, which then collapses, expelling the thiol as the leaving group to yield the carboxylic acid. harvard.edupearson.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. pearson.com This forms a tetrahedral intermediate which then collapses to expel the thiolate anion (RS⁻) as the leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt. pearson.com Base-catalyzed hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis. acs.org
Thioester bonds can also be cleaved by other nucleophiles, such as amines (aminolysis) or other thiols (thiol-thioester exchange). researchgate.netacs.org
Advanced Analytical and Spectroscopic Characterization of Acetic Acid, 2 Hydroxyethyl Thio , Ethyl Ester
Chromatographic Separation Techniques
Chromatography is a fundamental tool for separating and analyzing chemical mixtures. For "Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester," various chromatographic methods are employed to ensure purity and monitor its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like "this compound."
In a typical GC-MS analysis, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for definitive identification of the compound. The gas chromatogram indicates the purity of the sample, with a single peak suggesting a high degree of purity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific experimental conditions.
Table 1: Typical GC-MS Parameters for Analysis
| Parameter | Value/Description |
| Column Type | Capillary column (e.g., HP-5MS, DB-5) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50°C, ramp to 280°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detector | Mass Spectrometer |
The resulting mass spectrum would be analyzed for the molecular ion peak corresponding to the compound's molecular weight (164.22 g/mol ) and characteristic fragment ions, confirming the structural integrity of the ester, thioether, and hydroxyethyl (B10761427) moieties.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For a polar molecule like "this compound," which contains a hydroxyl group, reversed-phase HPLC is a suitable method. sielc.com
In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is separated based on its hydrophobic interactions with the stationary phase. A typical mobile phase could consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com To improve peak shape and resolution, an acid modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.com Detection can be achieved using a UV detector, as the ester group provides some UV absorbance.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Value/Description |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method is valuable for quantifying the compound and assessing the presence of non-volatile impurities.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. nih.govresearchgate.net In the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel. ukessays.com The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of solvents like ethyl acetate (B1210297) and hexane. The polarity of the mobile phase is optimized to achieve good separation between the reactants, products, and any byproducts. ukessays.com
The separated spots are visualized, commonly under UV light or by staining with a chemical reagent. nih.gov The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can qualitatively determine the reaction's progress and endpoint. researchgate.net
Spectroscopic Elucidation of Molecular Structure
Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about the structure and properties of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum gives information about the different types of hydrogen atoms in the molecule and their connectivity. For "this compound," the spectrum is expected to show distinct signals for each non-equivalent proton. Based on the structure (HO-CH₂-CH₂-S-CH₂-CO-O-CH₂-CH₃), the predicted signals are detailed below.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Integration | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
| -O-CH₂-CH₃ | 3H | ~1.2 | Triplet |
| -S-CH₂-OH | 1H | Variable (broad singlet) | Broad Singlet |
| -S-CH₂ -CH₂-OH | 2H | ~2.7 | Triplet |
| -S-CH₂ -COO- | 2H | ~3.3 | Singlet |
| -CH₂ -CH₂-OH | 2H | ~3.7 | Triplet |
| -O-CH₂ -CH₃ | 2H | ~4.1 | Quartet |
The chemical shifts are influenced by the electronegativity of adjacent atoms (O, S, C=O). The splitting patterns (e.g., triplet, quartet) arise from spin-spin coupling with neighboring protons and follow the n+1 rule. docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Since there are six chemically distinct carbon atoms in "this compound," six unique signals are expected in the ¹³C NMR spectrum.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -O-CH₂-CH₃ | ~14 |
| -S-CH₂ -CH₂-OH | ~35 |
| -S-CH₂ -COO- | ~36 |
| -CH₂ -CH₂-OH | ~60 |
| -O-CH₂ -CH₃ | ~61 |
| -C =O | ~170 |
The carbonyl carbon of the ester group is characteristically found far downfield (at a higher ppm value). docbrown.info
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wiley.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. The IR spectrum of "this compound" would confirm the presence of the key hydroxyl, ester, and thioether groups.
The most prominent absorptions are expected to be from the O-H stretch of the alcohol and the C=O stretch of the ester. The C-S stretch is typically weak and can be difficult to observe.
Table 5: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |
| Alkane | C-H stretch | 3000 - 2850 | Medium-Strong |
| Ester | C=O stretch | ~1735 | Strong |
| Ester | C-O stretch | 1300 - 1000 | Strong |
| Thioether | C-S stretch | 700 - 600 | Weak-Medium |
The presence of a strong, broad band in the 3500-3200 cm⁻¹ region is indicative of the hydroxyl group. libretexts.orglibretexts.org A very strong, sharp absorption around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group. docbrown.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of molecules through the analysis of their fragmentation patterns. For this compound, the electron ionization mass spectrum is predicted to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion is expected to follow characteristic pathways for esters and thioethers.
The molecular structure of this compound lends itself to several predictable fragmentation routes. Alpha-cleavage adjacent to the sulfur atom and cleavage at the ester functional group are anticipated to be prominent. The presence of the hydroxyl group may also lead to rearrangements and loss of water.
Key predicted fragmentation pathways include:
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of an acylium ion.
Cleavage of the C-S bond: This can result in fragments containing the thio-hydroxyethyl moiety or the ethyl acetate portion.
McLafferty rearrangement: If sterically feasible, this rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl chain to the carbonyl oxygen, followed by the elimination of a neutral molecule.
Loss of small neutral molecules: Fragments corresponding to the loss of ethylene (B1197577) (C₂H₄) from the hydroxyethyl group or water (H₂O) are also plausible.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (Structure) | m/z (Predicted) | Origin |
| [CH₃CH₂OOCCH₂SCH₂CH₂OH]⁺ | 178 | Molecular Ion [M]⁺ |
| [M - OCH₂CH₃]⁺ | 133 | Loss of ethoxy radical |
| [M - CH₂CH₂OH]⁺ | 133 | Cleavage of S-C bond |
| [CH₂SCH₂CH₂OH]⁺ | 91 | Cleavage of C-S bond |
| [COOCH₂CH₃]⁺ | 73 | Cleavage of C-S bond |
| [CH₂CH₂OH]⁺ | 45 | Cleavage of S-C bond |
Computational Chemistry and Molecular Modeling
Computational chemistry provides a theoretical framework to understand the electronic structure and conformational landscape of molecules, offering insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties (e.g., HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can predict the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.
The HOMO is expected to be localized primarily on the sulfur atom, which is the most electron-rich and easily polarizable center in the molecule. The lone pair electrons of the sulfur atom contribute significantly to this orbital. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group of the ester function (C=O), which is the most electron-deficient site and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO-LUMO gap is expected to be in a range typical for small organic molecules containing similar functional groups. These calculations are instrumental in predicting the sites of electrophilic and nucleophilic attack.
Table 2: Predicted Electronic Properties from DFT Calculations for this compound
| Property | Predicted Characteristic |
| HOMO Localization | Primarily on the sulfur atom |
| LUMO Localization | Primarily on the carbonyl group (C=O) |
| HOMO-LUMO Gap | Moderate, indicating moderate reactivity |
Conformational Analysis and Intermolecular Interactions
The flexibility of this compound arises from the presence of several single bonds around which rotation can occur. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. The key rotatable bonds are the C-C, C-S, C-O, and S-C bonds.
The most stable conformers are likely to be those that minimize steric hindrance between the bulkier groups. Furthermore, the presence of a hydroxyl group (-OH) and a carbonyl group (C=O) allows for the possibility of intramolecular hydrogen bonding. A conformation where the hydroxyl hydrogen interacts with the carbonyl oxygen would be particularly stable, leading to a pseudo-cyclic arrangement.
In the condensed phase, this compound is capable of participating in various intermolecular interactions:
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen, the ether oxygen of the ester, and the sulfur atom can act as hydrogen bond acceptors. This allows for the formation of a network of hydrogen bonds between molecules.
Van der Waals Forces: These non-specific interactions are also present and contribute to the intermolecular forces.
The interplay of these intramolecular and intermolecular forces dictates the physical properties of the compound, such as its boiling point and solubility.
Chemical Transformations and Derivatization of Acetic Acid, 2 Hydroxyethyl Thio , Ethyl Ester
Modifications of the Ethyl Ester Moiety
The ethyl ester group is a primary site for modification through reactions such as hydrolysis and transesterification, which alter the carboxyl end of the molecule.
The ester functional group can be readily hydrolyzed to its corresponding carboxylic acid, Acetic acid, [(2-hydroxyethyl)thio]-. This transformation can be achieved under either acidic or basic conditions, or through biocatalysis.
Acid and Base-Mediated Hydrolysis : The hydrolysis of esters is a well-established equilibrium reaction. google.com In a laboratory setting, this can be catalyzed by either an acid or a base. Base-mediated hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated to form the carboxylic acid. Acid-catalyzed hydrolysis is a reversible reaction, and the equilibrium can be shifted toward the products by using a large excess of water. google.comharvard.edu
Biocatalytic Hydrolysis : A notable transformation pathway involves microorganisms. The bacterium Alcaligenes xylosoxydans ssp. xylosoxydans can transform thiodiglycol (B106055) into [(2-hydroxyethyl)thio]acetic acid, demonstrating a biological route to the hydrolyzed product of the parent ester. dss.go.thnih.gov
| Method | Reagents/Catalyst | Product |
| Acid-Catalyzed Hydrolysis | H₂O, Acid (e.g., H₂SO₄) | Acetic acid, [(2-hydroxyethyl)thio]- + Ethanol (B145695) |
| Base-Mediated Hydrolysis (Saponification) | Base (e.g., NaOH), followed by acid workup | Acetic acid, [(2-hydroxyethyl)thio]- + Ethanol |
| Biocatalysis | Alcaligenes xylosoxydans | Acetic acid, [(2-hydroxyethyl)thio]- |
Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol, resulting in a new ester. This reaction is typically catalyzed by an acid or a base. masterorganicchemistry.com The reaction is an equilibrium, and to favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com
A variety of alcohols can be used for this transformation, leading to a range of different ester derivatives. Both homogeneous catalysts like sulfuric acid (H₂SO₄) and heterogeneous catalysts have been effectively used for transesterification of ethyl acetate (B1210297) with various alcohols. ntnu.noscielo.br
| Reactant Alcohol | Catalyst | Resulting Ester Product |
| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Acetic acid, [(2-hydroxyethyl)thio]-, methyl ester |
| n-Propanol | Na₂Si₂O₅ | Acetic acid, [(2-hydroxyethyl)thio]-, propyl ester |
| Isopropanol | Na₂Si₂O₅ | Acetic acid, [(2-hydroxyethyl)thio]-, isopropyl ester |
| Glycerol | H₂SO₄ | Glyceryl esters of Acetic acid, [(2-hydroxyethyl)thio]- |
Reactions Involving the Hydroxyethyl (B10761427) Group
The primary alcohol of the hydroxyethyl group is another key site for chemical modification, allowing for oxidation, etherification, and esterification reactions.
The primary hydroxyl group (-CH₂OH) can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to Carboxylic Acid : Strong oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. A direct biological precedent for this transformation exists, where the bacterium Alcaligenes xylosoxydans oxidizes [(2-hydroxyethyl)thio]acetic acid (HETA) to thiodiglycolic acid (TDGA). dss.go.th This reaction specifically converts the hydroxyl group of HETA into a carboxyl group.
| Reaction Type | Reagents/Catalyst | Product |
| Mild Oxidation | Pyridinium chlorochromate (PCC) | Acetic acid, [(2-oxoethyl)thio]-, ethyl ester |
| Strong Oxidation | Potassium permanganate (B83412) (KMnO₄) | Acetic acid, [(carboxymethyl)thio]-, ethyl ester |
| Biocatalytic Oxidation | Alcaligenes xylosoxydans | Acetic acid, [(carboxymethyl)thio]- |
The hydroxyl group can undergo reactions typical of alcohols, including conversion to ethers and esters.
Esterification : Through reaction with a carboxylic acid or a more reactive derivative like an acid anhydride (B1165640) or acyl chloride, the hydroxyl group can be converted into a new ester moiety. This reaction, particularly with a carboxylic acid, is known as Fischer esterification and is generally acid-catalyzed. masterorganicchemistry.comlibretexts.org
Etherification : The Williamson ether synthesis provides a classic route to forming an ether. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form a nucleophilic alkoxide. This alkoxide can then react with an alkyl halide in an SN2 reaction to form the corresponding ether. masterorganicchemistry.com
| Reaction Type | Reagents | Product |
| Esterification | Acetic Anhydride, Acid Catalyst | Acetic acid, [(2-acetoxyethyl)thio]-, ethyl ester |
| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | Acetic acid, [(2-methoxyethyl)thio]-, ethyl ester |
Transformations of the Thioether Linkage
The thioether (sulfide) linkage is susceptible to oxidation, which can convert the sulfur atom into a sulfoxide (B87167) or a sulfone. These oxidation reactions increase the oxidation state of the sulfur atom. libretexts.org
The extent of oxidation can be controlled by the choice of oxidizing agent and the stoichiometry. Mild oxidants or one equivalent of a stronger oxidant tend to produce the sulfoxide, while using two or more equivalents of a strong oxidant typically leads to the formation of the sulfone. masterorganicchemistry.com Common reagents for these transformations include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. masterorganicchemistry.com
| Reaction Type | Reagent(s) | Product |
| Oxidation to Sulfoxide | 1 equivalent of m-CPBA or H₂O₂ | Acetic acid, [(2-hydroxyethyl)sulfinyl]-, ethyl ester |
| Oxidation to Sulfone | ≥2 equivalents of m-CPBA or H₂O₂ | Acetic acid, [(2-hydroxyethyl)sulfonyl]-, ethyl ester |
Oxidation to Sulfoxides and Sulfones
The thioether linkage in Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester is susceptible to oxidation, yielding the corresponding sulfoxide and sulfone derivatives. This transformation is a common and predictable reaction for thioethers. The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions, such as stoichiometry and temperature. organic-chemistry.org
Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. A common reagent for this purpose is hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net The reaction is typically carried out in a suitable solvent, and controlling the stoichiometry of H₂O₂ is crucial to prevent over-oxidation to the sulfone. organic-chemistry.org Other reagents, such as sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (mCPBA) in stoichiometric amounts, are also effective for this selective transformation.
Further oxidation of the sulfoxide, or direct oxidation of the parent thioether with stronger oxidizing agents or an excess of the oxidant, leads to the formation of the corresponding sulfone. semanticscholar.org Reagents like excess hydrogen peroxide, often in the presence of a catalyst, or permanganates can be employed to ensure complete oxidation to the sulfone state. acs.org The oxidation state of the sulfur atom significantly alters the chemical properties of the molecule, increasing its polarity and modifying its potential as a synthetic intermediate.
The table below summarizes common oxidizing agents used for these transformations.
| Product | Reagent | Typical Conditions |
| Ethyl 2-((2-hydroxyethyl)sulfinyl)acetate (Sulfoxide) | Hydrogen Peroxide (H₂O₂) (1 equiv.) | Acetic Acid, Room Temp rsc.org |
| meta-Chloroperoxybenzoic acid (mCPBA) (1 equiv.) | CH₂Cl₂, 0 °C to Room Temp | |
| Sodium Periodate (NaIO₄) | Methanol/Water, 0 °C | |
| Ethyl 2-((2-hydroxyethyl)sulfonyl)acetate (Sulfone) | Hydrogen Peroxide (H₂O₂) (>2 equiv.) | Acetic Acid, heat researchgate.net |
| meta-Chloroperoxybenzoic acid (mCPBA) (>2 equiv.) | CH₂Cl₂, Room Temp | |
| Potassium Permanganate (KMnO₄) | Acetic Acid/Water |
Desulfurization Reactions and Related Pathways
Desulfurization involves the cleavage of carbon-sulfur bonds, leading to the removal of the sulfur atom from the organic molecule. A widely used method for the desulfurization of thioethers is reductive desulfurization using Raney Nickel. masterorganicchemistry.comorganicreactions.org This reagent, a fine-grained, porous nickel-aluminum alloy, contains adsorbed hydrogen and is highly effective at hydrogenolysis of C-S bonds. masterorganicchemistry.comchem-station.com
When this compound is treated with Raney Nickel, typically in an alcohol solvent like ethanol with heating, the C-S bonds are cleaved and replaced with C-H bonds. organicreactions.org This reaction would be expected to yield ethyl 4-hydroxybutanoate. This process is irreversible and serves as a powerful tool in organic synthesis for removing sulfur-containing functional groups, which are often used as intermediates to facilitate other transformations. researchgate.net The reactivity of Raney Nickel can vary depending on its preparation method. chem-station.com
Synthesis of Heterocyclic and Polymeric Derivatives
Cyclization Reactions to Form Sulfur-Containing Heterocycles
The bifunctional nature of this compound, containing both a hydroxyl group and an ester, allows it to serve as a precursor for the synthesis of various sulfur-containing heterocycles through intramolecular cyclization.
One potential pathway is the formation of a six-membered lactone, 1,4-oxathian-2-one . This can be achieved through an intramolecular transesterification reaction. Under acidic or basic conditions, the terminal hydroxyl group can act as a nucleophile, attacking the carbonyl carbon of the ethyl ester group. This process would result in the formation of the cyclic ester (lactone) and the elimination of ethanol. This type of cyclization is a common strategy for forming heterocyclic systems. londonmet.ac.uknih.gov
Another important class of heterocycles that can be derived from related structures are thiomorpholin-3-ones . While direct cyclization of the parent molecule would require the introduction of a nitrogen atom, synthetic routes starting from similar building blocks like ethyl mercaptoacetate (B1236969) demonstrate this possibility. For instance, the reaction of ethyl mercaptoacetate with aziridine (B145994) yields a thiomorpholin-3-one (B1266464) intermediate, which can be further reduced to thiomorpholine. nih.govacs.orgchemrxiv.org This highlights the utility of the core structure of this compound in building more complex heterocyclic frameworks.
The table below outlines potential heterocyclic products from the cyclization of the title compound or its close derivatives.
| Heterocycle | Reaction Type | Description |
| 1,4-Oxathian-2-one | Intramolecular Transesterification | The hydroxyl group attacks the ester carbonyl, leading to cyclization and elimination of ethanol. londonmet.ac.uknih.gov |
| Thiomorpholin-3-one | Intermolecular reaction followed by cyclization | Requires reaction with an amine source (e.g., aziridine) to introduce the nitrogen atom into the ring structure. acs.orgchemrxiv.org |
Polymerization Involving Thioester or Hydroxyethyl Thioether Monomers
The hydroxyl group of this compound makes it a potential monomer for the synthesis of polymers, particularly polyesters and polyethers. While direct polymerization of this specific monomer is not widely documented, its structural motifs are found in various polymeric systems.
The hydroxyl group can participate in step-growth polymerization reactions such as polyesterification. For instance, it could be copolymerized with dicarboxylic acids or their derivatives to form polyesters with thioether linkages in the side chains. Alternatively, the hydroxyl group could be chemically modified, for example, by converting it to an acrylate (B77674) or methacrylate (B99206) group. The resulting monomer could then undergo chain-growth polymerization, such as free-radical polymerization, to produce polymers with pendant hydroxyethyl thioether ester groups. Copolymers of 2-hydroxyethyl acrylate are well-known for their applications in hydrogels and biomaterials. researchgate.net
Environmental Behavior and Biogeochemical Cycling of Acetic Acid, 2 Hydroxyethyl Thio , Ethyl Ester
Biodegradation Pathways in Environmental Systems
The primary mechanism for the breakdown of Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester in the environment is expected to be biodegradation. Microorganisms in soil and water utilize a variety of enzymes to cleave the ester and thioester bonds, allowing them to use the resulting fragments as sources of carbon, sulfur, and energy.
Microbial Metabolism and Transformation of Thioesters
Thioesters are central intermediates in the metabolism of many organisms. In environmental systems, diverse microbial communities are capable of transforming these compounds. The initial step in the biodegradation of this compound likely involves the hydrolysis of either the ethyl ester or the thioester linkage.
Microbial consortia are often more effective at degrading complex synthetic compounds than single strains, as different species can carry out sequential steps in the degradation pathway. frontiersin.org Bacteria and fungi present in various environmental compartments, from contaminated soils to marine ecosystems, can degrade complex organic molecules. frontiersin.orgnih.govresearchgate.net For instance, certain bacteria can utilize compounds with ester bonds as their sole carbon source. The degradation process typically begins with hydrolysis of the ester bond, followed by the breakdown of the resulting alcohol and carboxylic acid.
Enzyme-Mediated Degradation Mechanisms in Environmental Contexts
The enzymatic cleavage of the thioester and ester bonds is the critical step in the biological degradation of this compound. This reaction is catalyzed by a broad class of enzymes known as hydrolases.
Esterases and Lipases: These enzymes catalyze the hydrolysis of the ethyl ester bond, releasing ethanol (B145695) and the corresponding thio-acid. Many microorganisms secrete extracellular esterases that can break down polyesters and other ester-containing compounds in the environment. frontiersin.orgnih.gov These enzymes belong to the α/β-hydrolase family and utilize a catalytic triad (B1167595) (typically serine-histidine-aspartate/glutamate) to nucleophilically attack the ester bond. frontiersin.org
Thioesterases: These enzymes specifically target the thioester bond for hydrolysis. libretexts.org The hydrolysis of thioesters is thermodynamically more favorable than that of oxygen esters. libretexts.org Thioesterases are crucial in many biochemical pathways, and their presence in environmental microbes facilitates the breakdown of both natural and anthropogenic thioester compounds.
Step 1 (Ester Hydrolysis): this compound + H₂O → Ethanol + Acetic acid, [(2-hydroxyethyl)thio]-
Step 2 (Thioester Hydrolysis): Acetic acid, [(2-hydroxyethyl)thio]- + H₂O → Acetic acid + 2-Mercaptoethanol (B42355)
The rate and extent of this degradation are influenced by environmental factors such as temperature, pH, and the composition of the local microbial community. mdpi.com
Abiotic Degradation Processes (e.g., Hydrolysis, Photodegradation)
In addition to biological breakdown, this compound is subject to abiotic degradation processes that can contribute to its transformation in the environment.
Hydrolysis: The thioester and ester bonds in the molecule can undergo chemical hydrolysis in water. The rate of this reaction is highly dependent on pH. harvard.edu Thioester hydrolysis is subject to acid-mediated, base-mediated, and pH-independent (neutral) mechanisms. harvard.edunih.gov For a model alkyl thioester like S-methyl thioacetate (B1230152), base-mediated hydrolysis is the dominant pathway at high pH, while acid-mediated hydrolysis occurs at low pH. harvard.edu However, under typical environmental conditions (pH 7), the abiotic hydrolysis of simple alkyl thioesters is relatively slow. harvard.edunih.gov
| Parameter | Value | Condition |
|---|---|---|
| Acid-mediated hydrolysis (kₐ) | 1.5 × 10⁻⁵ M⁻¹ s⁻¹ | - |
| Base-mediated hydrolysis (kᵦ) | 1.6 × 10⁻¹ M⁻¹ s⁻¹ | - |
| pH-independent hydrolysis (kₗ) | 3.6 × 10⁻⁸ s⁻¹ | - |
| Hydrolysis Half-life | 155 days | pH 7 |
Data sourced from Whitesides Research Group and PubMed. harvard.edunih.gov
Photodegradation: Sunlight can also play a role in the degradation of organic compounds in aquatic environments. nih.gov The process can occur directly, where the molecule absorbs photons and undergoes transformation, or indirectly, mediated by other photo-sensitizing substances in the water, such as dissolved organic matter (DOM). mdpi.com While specific data on the photodegradation of this particular thioester is not available, aromatic thioesters are known to be photochemically active. acs.org The presence of the sulfur atom and carbonyl group could make the molecule susceptible to photochemical reactions, leading to bond cleavage and transformation into other products.
Ecological Implications of Thioester Presence in Aquatic and Terrestrial Environments
The introduction of synthetic compounds like this compound into the environment can have various ecological effects. The toxicity of the parent compound and its degradation products are of primary concern.
Organosulfur compounds exhibit a wide range of biological activities and toxicities. nih.govnih.gov While some are essential for life, others can be harmful. The degradation of the parent molecule leads to the formation of smaller, more mobile compounds: ethanol, acetic acid, and 2-mercaptoethanol. While ethanol and acetic acid are readily metabolized by a wide range of organisms and are generally of low toxicity at environmental concentrations, the release of thiols like 2-mercaptoethanol could have localized impacts. Thiols are reactive molecules that can participate in redox reactions and bind to metals. wikipedia.org
In aquatic ecosystems, the presence of novel organic compounds can affect organisms at various trophic levels. researchgate.net The impact depends on the compound's concentration, persistence, and the sensitivity of the exposed species. epa.govresearchgate.net In soil environments, the compound and its breakdown products could alter microbial community structure and function. High concentrations of easily degradable carbon sources can lead to shifts in microbial populations and affect nutrient cycling processes. frontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester, and what purity benchmarks should be considered for research applications?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-mercaptoethanol and ethyl chloroacetate under basic conditions (e.g., sodium hydroxide or triethylamine). Alternative routes include thiol-ene "click" chemistry for regioselective thioether formation. Purity benchmarks for research-grade material should include ≥95% purity by HPLC (as seen in RAFT agent standards) and absence of residual thiols or solvents, verified via NMR (¹H/¹³C) and LC-MS .
Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl ester CH₃; δ 3.6–3.8 ppm for hydroxyethyl -CH₂-O-; δ 2.5–2.7 ppm for thioether -S-CH₂-).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. GC-MS for volatile byproduct identification.
- Quantitative Analysis : Titration for free thiol content to confirm complete reaction .
Q. What are the optimal storage conditions to prevent degradation of this compound, based on functional group reactivity?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to minimize hydrolysis of the ester and thioether groups. Stability studies should include periodic HPLC analysis to monitor degradation products, particularly under humid or acidic conditions .
Advanced Research Questions
Q. How does the hydroxyethylthio substituent influence the compound’s reactivity in radical-mediated polymerization compared to traditional RAFT agents?
- Methodological Answer : The hydroxyethyl group may enhance solubility in polar solvents, affecting chain transfer efficiency in RAFT polymerization. Comparative studies should evaluate:
- Kinetic Parameters : Use gel permeation chromatography (GPC) to measure molecular weight distributions.
- Reactivity Ratios : Monitor polymerization rates via in-situ FTIR or NMR.
- Computational Modeling : DFT calculations to compare thiyl radical stability with dithiobenzoate RAFT agents .
Q. What strategies can resolve conflicting data on the stability of thioether-containing esters under varying pH conditions?
- Methodological Answer :
- Controlled pH Studies : Conduct accelerated degradation experiments (e.g., 0.1 M HCl/NaOH at 37°C) with LC-MS monitoring.
- Kinetic Analysis : Use pseudo-first-order kinetics to model degradation pathways.
- Cross-Validation : Compare results with structurally analogous compounds (e.g., ethyl thioglycolate) to identify substituent-specific effects .
Q. Which catalytic systems are effective for thioether bond formation during synthesis, and how do they impact reaction selectivity?
- Methodological Answer :
- Base Catalysis : Sodium hydride or DBU for deprotonation of 2-mercaptoethanol.
- Metal-Free Systems : Iodine or DMSO-mediated oxidative coupling for eco-friendly synthesis.
- Selectivity Optimization : Screen solvents (e.g., DMF vs. THF) to minimize disulfide byproducts. Reaction progress should be tracked via TLC and ¹H NMR .
Q. What computational modeling approaches predict the compound’s behavior in nucleophilic substitution reactions, and how do they correlate with empirical data?
- Methodological Answer :
- DFT Simulations : Calculate transition-state energies for SN2 mechanisms at the thioether site.
- MD Simulations : Solvent effects (e.g., water vs. DMSO) on reaction thermodynamics.
- Validation : Compare predicted activation barriers with experimental kinetic data (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
